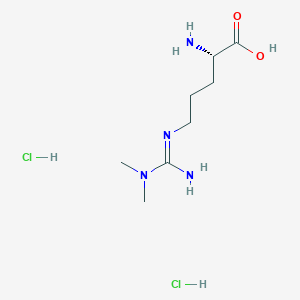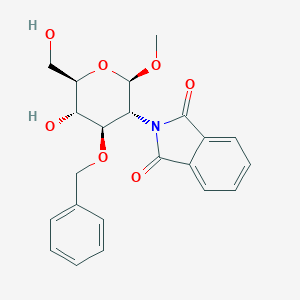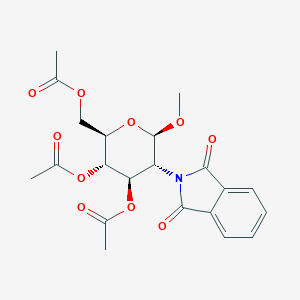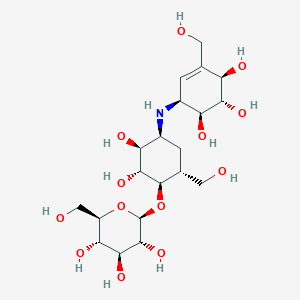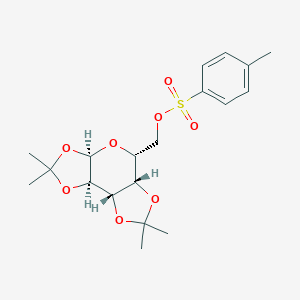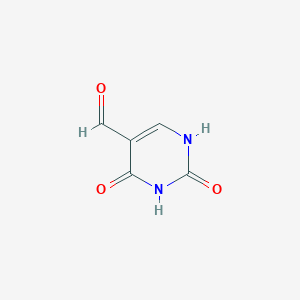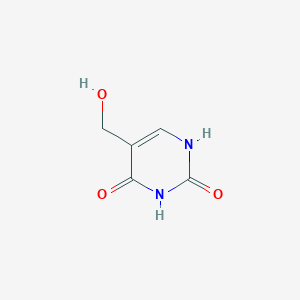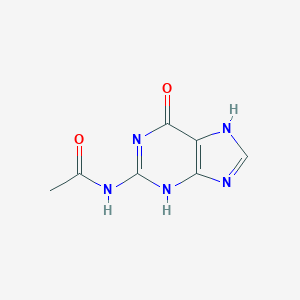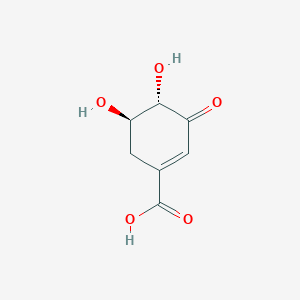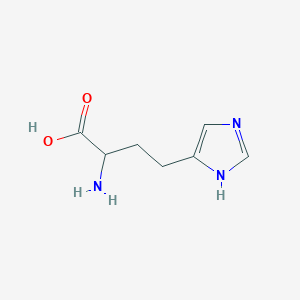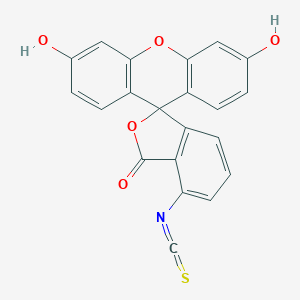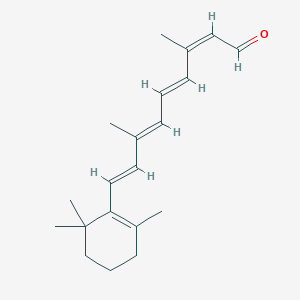![molecular formula C29H35N3O6S3 B014669 2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate CAS No. 1244034-02-3](/img/structure/B14669.png)
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds involving benzenesulfonate moieties often involves multi-step reactions that can include radical relay strategies, reactions with sodium metabisulfite, and various catalytic processes under specific conditions. For example, Gong et al. (2019) developed a radical relay strategy for the generation of 3-(methylsulfonyl)benzo[ b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, showcasing the intricate steps involved in the synthesis of complex molecules related to the target compound (Gong et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of such compounds reveals detailed insights into their configuration and geometry. Fun et al. (2011) described the molecular structure of a compound with similar features, highlighting the importance of the E configuration and planarity within the π-conjugated system, contributing to the molecule's overall properties (Fun et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides and their derivatives can lead to a variety of products, influenced by the nature of the reactants and conditions. For instance, reactions with nucleophiles or through photoredox-catalyzed processes can create complex scaffolds, including benzothiophenes and benzoselenophenes, showcasing the reactivity and versatility of sulfonamide-based compounds (Yan et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including stability, solubility, and crystalline structure, are essential for understanding their behavior in different environments. The crystal structure and hydrogen bonding patterns, for instance, play a crucial role in stabilizing these molecules and affecting their solubility and interaction with other substances (Miao et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and potential for forming diverse structures, are pivotal. The synthesis and functionalization of sulfonamide derivatives can lead to compounds with significant biological activity, highlighting the chemical versatility and potential applications of these molecules (Elkholy, 2008).
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, have been developed for in vivo measurement of amyloid in Alzheimer's disease patients. These compounds, through PET imaging, enable early detection of Alzheimer's by identifying amyloid deposits in the brain, which is crucial for understanding the pathophysiological mechanisms and evaluating new therapies (Nordberg, 2007).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) exhibit a simple structure that, along with their self-assembly behavior, makes them versatile in nanotechnology, polymer processing, and biomedical applications. Their use spans from creating nanometer-sized structures to potential biomedical applications due to their multivalent nature and ability to form stable one-dimensional rods stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Antioxidant Capacity Assays
The ABTS/potassium persulfate decolorization assay is widely used to measure antioxidant capacity, with some antioxidants forming coupling adducts with ABTS radical cations. This review highlights the reaction pathways and the need for further elucidation on the contribution of these reactions to total antioxidant capacity, emphasizing the assay's use in tracking antioxidant system changes during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Eigenschaften
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFTHKYWFEESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405125 | |
| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
CAS RN |
1244034-02-3 | |
| Record name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



